molecular formula C11H20N2O4 B1336580 (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester CAS No. 796096-64-5

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Cat. No.: B1336580
CAS No.: 796096-64-5
M. Wt: 244.29 g/mol
InChI Key: BRXKHIPPSTYCKO-QMMMGPOBSA-N
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Description

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also includes a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms and a methyl ester group attached to the carboxylic acid moiety. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester typically involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Carboxylic Acid: The protected piperazine is then reacted with a suitable carboxylating agent to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure or by reacting with a carboxylating reagent like chloroformic acid.

    Esterification: The carboxylic acid group is then esterified to form the methyl ester. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base. For example, hydrochloric acid or sodium hydroxide can be used.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Hydrolysis: Yields (S)-1-N-Boc-piperazine-2-carboxylic acid.

    Deprotection: Yields (S)-piperazine-2-carboxylic acid methyl ester.

    Substitution: Yields substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active piperazine derivative upon metabolic deprotection. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-N-Boc-piperazine-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    (S)-piperazine-2-carboxylic acid methyl ester: Similar structure but lacks the Boc protecting group.

    (S)-1-N-Fmoc-piperazine-2-carboxylic acid methyl ester: Similar structure but with a different protecting group (Fmoc).

Uniqueness

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is unique due to the presence of both the Boc protecting group and the methyl ester group, which provide stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXKHIPPSTYCKO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426858
Record name 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796096-64-5
Record name 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester (2.03 mmol) in DMF (4.0 mL) was added diethylamine (5%) and the resulting solution was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and purified using ethyl acetate/methanol (10%). ESI-MS m/z: 245(M+1), UV retention time: 0.78 min.
Name
piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester
Quantity
2.03 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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